N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
The target compound, N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, features a fused pyrrolo[1,2-a]pyrazine core substituted with a 4-methylphenyl group at position 1 and a 4-methoxyphenylcarbothioamide moiety at position 2. This structure combines a nitrogen-rich heterocyclic framework with lipophilic aromatic substituents, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-5-7-17(8-6-16)21-20-4-3-13-24(20)14-15-25(21)22(27)23-18-9-11-19(26-2)12-10-18/h3-13,21H,14-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKWQCIJVFLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 4-methoxyphenyl and 4-methylphenyl groups can be introduced via substitution reactions.
Carbothioamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's efficacy as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various pathogens. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 7b | 0.25 | 0.30 | Staphylococcus epidermidis |
These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics.
Pharmacological Potential
The compound also shows promise in pharmacological applications beyond antimicrobial activity. Research on related pyrazole derivatives has highlighted their role in modulating muscarinic receptors, specifically the M4 subtype. These compounds have been shown to stabilize a conformation favorable for agonist binding, which may have implications for treating neurological disorders .
Table 2: Binding Affinity of Pyrazole Derivatives with Muscarinic Receptors
| Compound | Binding Affinity (nM) | Efficacy (%) |
|---|---|---|
| 8 | 50 | 85 |
| 12 | 45 | 90 |
Such interactions indicate that these derivatives could be developed into therapeutic agents for conditions like Alzheimer's disease or schizophrenia.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds like N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. By systematically altering functional groups and analyzing their effects on biological activity, researchers can identify key structural features that contribute to enhanced efficacy and selectivity.
For example, modifications in the substitution patterns on the pyrazole ring have been linked to improved bioactivity profiles . Understanding these relationships allows for the rational design of more potent derivatives.
Free Radical Scavenging Activity
In addition to antimicrobial and pharmacological applications, certain derivatives of this compound have been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases .
Table 3: Free Radical Scavenging Activity
| Compound | IC50 (μg/mL) |
|---|---|
| A | 15 |
| B | 20 |
These results indicate that some derivatives possess significant antioxidant activity, suggesting potential applications in nutraceuticals or as adjunct therapies in chronic diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Frameworks
Pyrrolo[1,2-a]pyrazine vs. Thiazolo-Pyrimidine Systems
- Target Compound : The pyrrolo[1,2-a]pyrazine core provides a rigid, planar structure with two fused six-membered rings. The 4-methylphenyl and 4-methoxyphenyl substituents contribute to steric bulk and electronic modulation.
- Analog () : The compound 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol incorporates a thiazolo[3,2-a]pyrimidine system fused with pyrrolo and triazole rings. The sulfur atom in the thiazole ring increases electron-withdrawing effects compared to the nitrogen-rich pyrrolo-pyrazine .
Substituent Effects
Functional Group Reactivity
Carbothioamide vs. Carboxamide
- Target Compound : The carbothioamide group (-C(=S)NH2) exhibits stronger hydrogen-bonding capacity and higher lipophilicity than carboxamides (-C(=O)NH2). This may improve bioavailability but reduce metabolic stability .
- Analog () : N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide replaces the thioamide with a carboxamide, likely reducing sulfur-mediated toxicity but also altering target interactions .
Data Table: Key Comparisons
Biological Activity
N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic organic compound belonging to the pyrrolo[1,2-a]pyrazine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activities based on various studies and findings.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrrolo[1,2-a]pyrazine core.
- Substituents including methoxy and methyl phenyl groups.
- A carbothioamide functional group.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL , indicating strong activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further enhances their therapeutic potential.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has been reported that certain pyrazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. For example, a study indicated that the compound effectively reduced melanin levels in B16 melanoma cells by inhibiting tyrosinase activity .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in therapeutic contexts such as Alzheimer's disease and urinary tract infections.
Inhibitory Effects on Enzymes
| Enzyme | Inhibition (%) at 20 μM |
|---|---|
| Acetylcholinesterase | 66.47% |
| Urease | Not specified |
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Tyrosinase Inhibition : A derivative of the compound was found to be a competitive inhibitor of tyrosinase with a significant inhibition rate (66.47%) at a concentration of 20 μM . This suggests potential applications in skin whitening agents.
- Antimicrobial Evaluation : A series of studies evaluated the antimicrobial activities of various derivatives against multiple bacterial strains, confirming the broad-spectrum efficacy of these compounds .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with a pyrrolo[1,2-a]pyrazine core. Key steps include:
- Step 1 : Condensation of a substituted pyrrolidine with a thiosemicarbazide derivative in ethanol under reflux (60–80°C) to form the carbothioamide backbone .
- Step 2 : Introduction of the 4-methoxyphenyl and 4-methylphenyl groups via nucleophilic substitution or coupling reactions. Catalysts like triethylamine or DMAP (4-dimethylaminopyridine) improve regioselectivity .
- Optimization : Yield (~45–65%) depends on solvent polarity (e.g., DMF vs. ethanol), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for core:substituent) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- 1H/13C NMR : Peaks for methoxy (δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm), and pyrrolo-pyrazine protons (δ 6.5–7.5 ppm) .
- IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles of the fused heterocycle .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based protocols .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) with competitive binding assays .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up studies?
- Methodological Answer : Advanced optimization strategies include:
- Design of Experiments (DOE) : Taguchi or factorial designs to test variables (temperature, catalyst loading, solvent) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions or chiral catalysts for enantioselective synthesis .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions arise due to assay variability or impurities. Solutions include:
- Assay Validation : Use standardized positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
- Purity Verification : HPLC-MS to detect trace impurities (<0.5%) that may interfere with activity .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify false positives .
Q. What chemical modifications enhance its pharmacokinetic properties?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -SO3H, -COOH) via sulfonation or carboxylation .
- Metabolic Stability : Fluorination of the methoxyphenyl group reduces CYP450-mediated oxidation .
- Bioavailability : Prodrug strategies (e.g., esterification of thioamide) to improve membrane permeability .
Q. How to assess its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hrs; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation (λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
